molecular formula C27H28F3N7O3 B611991 Rociletinib CAS No. 1374640-70-6

Rociletinib

Cat. No.: B611991
CAS No.: 1374640-70-6
M. Wt: 555.6 g/mol
InChI Key: HUFOZJXAKZVRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Hydrolytic Metabolism and Metabolite Formation

Rociletinib undergoes rapid amide hydrolysis to form two primary metabolites:

  • M502 (69% yield): Generated via cleavage of the acrylamide side chain.

  • M460 (3% yield): Produced from further hydrolysis of M502 .

Table 1: Metabolic Profile of this compound

MetaboliteYield (%)Elimination Half-LifeKey Functional Impact
M5026920 hoursInduces hyperglycemia via IGF/insulin receptor inhibition
M460351 hoursLinked to QTc prolongation

The extended half-lives of M502 and M460 (vs. This compound’s 3.7 hours) lead to significant systemic accumulation, contributing to dose-dependent toxicities .

Covalent Binding to EGFR

This compound’s acrylamide group forms an irreversible covalent bond with cysteine 797 (C797) in EGFR’s ATP-binding pocket. This reaction underpins its selectivity for T790M-mutant EGFR over wild-type EGFR:

  • Kinase inhibition kinetics :

    • Inactivation rate constant (kinact/Kik_{inact}/K_i) = 2.41×10⁵ M⁻¹s⁻¹ (L858R/T790M mutant) vs. 1.12×10⁴ M⁻¹s⁻¹ (wild-type) .

    • IC₅₀ = <0.51 nM (mutant) vs. 6 nM (wild-type) .

Table 2: Structural Determinants of Covalent Binding

Functional GroupTarget InteractionContribution to Selectivity
AcrylamideCysteine 797Irreversible inhibition
5-CF₃ substituentHydrophobic pocket near T790M22-fold selectivity for mutant EGFR
AminopyrimidineHydrogen bonding with Met 793Stabilizes ATP-binding site

Synthetic Modifications and Analog Development

A radioiodinated analog (I-RMFZ ) was synthesized to explore this compound’s potential as a diagnostic agent. Key reactions include:

  • Iodination : Introduction of iodine at the 3-position of the diaminophenyl group .

  • Acrylamide coupling : Reaction with acryloyl chloride under DIPEA catalysis .

Table 3: Synthetic Steps for I-RMFZ

StepReactionConditionsYield
1Iodination of tert-butyl carbamate intermediateDIPEA, n-BuOH, 0°C to RT22%
2Deprotection/HCl treatmentHCl/AcOEt, RT34% (2 steps)
3Acrylamide formationAcryloyl chloride, DIPEA, CH₂Cl₂51%

Molecular docking confirmed I-RMFZ retains binding affinity for EGFR L858R/T790M (ΔG=7.4ΔG=-7.4 kcal/mol vs. -7.6 kcal/mol for this compound) .

Stability and Pharmacokinetic Challenges

  • pH-dependent solubility : Poor aqueous solubility contributes to non-linear pharmacokinetics (e.g., no exposure increase from 500 mg to 1000 mg doses) .

  • Metabolite-driven toxicity : Accumulation of M502/M460 necessitates dose adjustments to manage hyperglycemia and QTc risks .

Comparative Reactivity with Osimertinib

While both target T790M mutants, this compound’s metabolite profile distinctively influences its safety:

Table 4: Selectivity and Toxicity Comparison

ParameterThis compoundOsimertinib
T790M IC₅₀ (nM)100–14011–40
Hyperglycemia incidence43%Rare
QTc prolongation risk12%<5%

This compound’s chemical reactivity—particularly its hydrolysis-driven metabolism and covalent EGFR binding—defines its clinical efficacy and toxicity profile. While structural analogs like I-RMFZ show promise for diagnostic applications, the parent compound’s metabolic liabilities underscore the need for careful dosing and monitoring in therapeutic use.

Biological Activity

Rociletinib (also known as CO-1686) is an investigational drug primarily developed for the treatment of non-small cell lung cancer (NSCLC) harboring mutations in the epidermal growth factor receptor (EGFR). This compound is notable for its irreversible inhibition of both activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).

This compound functions as a covalent inhibitor that selectively targets mutant forms of the EGFR. It binds irreversibly to the receptor, leading to sustained inhibition of downstream signaling pathways that promote tumor growth. The compound has demonstrated significant potency against T790M mutations, which are often associated with acquired resistance to other therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption, with peak plasma concentrations reached within 1.5 to 2.5 hours post-administration. The elimination half-life ranges from 2.7 to 3.5 hours , indicating a need for frequent dosing to maintain therapeutic levels. Notably, maintaining plasma concentrations above 200 ng/mL has been associated with durable tumor responses in clinical studies .

TIGER Trials

This compound has been evaluated in several clinical trials, notably the TIGER-X study, which included both phase I and phase II components:

  • Phase I : Focused on dose escalation and safety profiles.
  • Phase II : Enrolled patients with confirmed T790M-positive NSCLC, assessing doses of 500 mg, 625 mg, and 750 mg administered twice daily (BID).

Results indicated that this compound produced durable tumor shrinkage in a significant proportion of patients, particularly those with high plasma concentrations .

Case Studies

A review of case studies highlighted the following findings:

  • In one case series involving patients who had progressed on prior EGFR-targeted therapies, this compound demonstrated a response rate of approximately 60% , with many patients experiencing significant tumor reduction.
  • Adverse effects were generally manageable, with hyperglycemia being a notable side effect linked to the drug's metabolites, particularly M502 and M460 .

Comparative Efficacy Against Other TKIs

In comparative studies against other third-generation TKIs like osimertinib, this compound showed similar efficacy in patients with T790M mutations but had distinct safety profiles. For instance, while both drugs effectively reduced tumor size, this compound was associated with higher rates of certain adverse effects such as hyperglycemia and QT prolongation due to its metabolites .

Summary of Findings

Study/TrialPatient PopulationDoseResponse RateNotable Adverse Effects
TIGER-X Phase IIT790M-positive NSCLC500 mg BID - 750 mg BID~60%Hyperglycemia, QT prolongation
Comparative StudyPreviously treated NSCLCVaried dosesComparable to osimertinibHigher incidence of hyperglycemia

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Rociletinib in targeting EGFR mutations, and how does it differ from earlier-generation EGFR inhibitors?

Methodological Answer: this compound is a third-generation EGFR inhibitor that covalently binds to the cysteine-797 residue in the ATP-binding pocket of EGFR mutants (e.g., L858R, T790M), sparing wild-type EGFR. To validate this mechanism, researchers should:

  • Perform in vitro kinase assays to compare IC50 values for mutant vs. wild-type EGFR .
  • Use structural biology techniques (e.g., X-ray crystallography) to confirm binding specificity .
  • Compare apoptosis induction in NSCLC cell lines (e.g., H1975 with T790M/L858R) versus wild-type EGFR models using flow cytometry or caspase-3/7 assays .

Q. How do preclinical models (e.g., cell lines, xenografts) replicate this compound’s efficacy against T790M-mediated resistance?

Methodological Answer:

  • Cell-based assays : Use NCI-H1975 (T790M/L858R) and PC-9 (exon 19 deletion) cell lines to assess proliferation via MTT assays. Include dose-response curves (0.1–10 µM) and compare to osimertinib .
  • Xenograft models : Administer this compound (100 mg/kg/day orally) in NCI-H1975 xenograft-bearing mice. Monitor tumor volume via caliper measurements and validate EGFR phosphorylation inhibition via Western blot .
  • Include controls for EGFR wild-type models (e.g., A431 cells) to confirm selectivity .

Q. What are the critical parameters for designing in vitro assays to measure this compound’s off-target effects?

Methodological Answer:

  • Screen against a panel of 23 kinases (e.g., HER2, IGF-1R) at 1 µM this compound to assess selectivity .
  • Use high-throughput proteomics (e.g., mass spectrometry) to identify non-kinase targets.
  • Validate findings with siRNA knockdown or CRISPR-Cas9 models to isolate EGFR-specific effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory clinical data on this compound’s response rates and toxicity profiles in Phase II trials?

Methodological Answer:

  • Analyze pooled data from TIGER-X and TIGER-2 trials, focusing on patient subgroups stratified by NAT2 polymorphisms (linked to hyperglycemia toxicity) .
  • Apply Bayesian statistical models to account for trial design differences (e.g., retrospective vs. prospective T790M testing).
  • Compare toxicity-adjusted response rates with osimertinib using propensity score matching .

Q. What experimental strategies optimize the detection of acquired resistance mechanisms post-Rociletinib treatment?

Methodological Answer:

  • Perform longitudinal liquid biopsies to track EGFR C797S mutations via ddPCR or NGS .
  • Establish patient-derived xenograft (PDX) models from post-relapse biopsies to test combinatorial therapies (e.g., this compound + MET inhibitors).
  • Use phospho-RTK arrays to identify bypass signaling pathways (e.g., HER3 upregulation) .

Q. How should researchers design studies to validate this compound’s efficacy in rare EGFR mutations (e.g., exon 20 insertions)?

Methodological Answer:

  • Generate Ba/F3 cell lines transfected with exon 20 mutations (e.g., A763_Y764insFQEA) and test this compound’s IC50 in proliferation assays .
  • Collaborate with consortia (e.g., LC-SCRUM-Asia) to access clinical samples from rare mutation cohorts.
  • Use molecular dynamics simulations to predict this compound’s binding affinity to atypical EGFR conformations .

Q. What methodologies address the pharmacokinetic challenges of this compound in CNS metastasis models?

Methodological Answer:

  • Measure cerebrospinal fluid (CSF) concentrations in orthotopic brain metastasis mouse models via LC-MS/MS .
  • Compare blood-brain barrier penetration metrics (AUCbrain/plasma) with osimertinib using PET imaging with [11C]-Rociletinib .
  • Validate efficacy in leptomeningeal disease models via MRI-based tumor volumetry .

Q. Methodological Guidelines for Reproducibility

  • Experimental documentation : Follow NIH guidelines for preclinical reporting (e.g., animal model details, randomization protocols) .
  • Statistical rigor : Avoid overreliance on p-values; report effect sizes and confidence intervals. Pre-specify subgroup analyses to reduce Type I errors .
  • Data sharing : Deposit raw proteomics/sequencing data in public repositories (e.g., GEO, PRIDE) and provide step-by-step protocols in supplementary materials .

Properties

IUPAC Name

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFOZJXAKZVRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025958
Record name N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374640-70-6
Record name Rociletinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374640706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rociletinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROCILETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AH61702G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.